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4-(Benzimidazol-1-yl)-1-methylsulfonylpiperidine-4-carboxylic acid
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Overview
Description
4-(Benzimidazol-1-yl)-1-methylsulfonylpiperidine-4-carboxylic acid is a complex organic compound that features a benzimidazole moiety fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzimidazol-1-yl)-1-methylsulfonylpiperidine-4-carboxylic acid typically involves the condensation of benzimidazole derivatives with piperidine carboxylic acid derivatives. One common method includes the reaction of 1-methylsulfonylpiperidine-4-carboxylic acid with benzimidazole under acidic or basic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Benzimidazol-1-yl)-1-methylsulfonylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the piperidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
4-(Benzimidazol-1-yl)-1-methylsulfonylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Benzimidazol-1-yl)-1-methylsulfonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activity.
Piperidine derivatives: Compounds like piperidine carboxylic acids that share structural similarities.
Sulfonyl compounds: Such as sulfonamides, which also feature the sulfonyl group
Uniqueness
4-(Benzimidazol-1-yl)-1-methylsulfonylpiperidine-4-carboxylic acid is unique due to its combination of a benzimidazole ring with a piperidine ring and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(benzimidazol-1-yl)-1-methylsulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-22(20,21)16-8-6-14(7-9-16,13(18)19)17-10-15-11-4-2-3-5-12(11)17/h2-5,10H,6-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFYYJCWXIDPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)(C(=O)O)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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